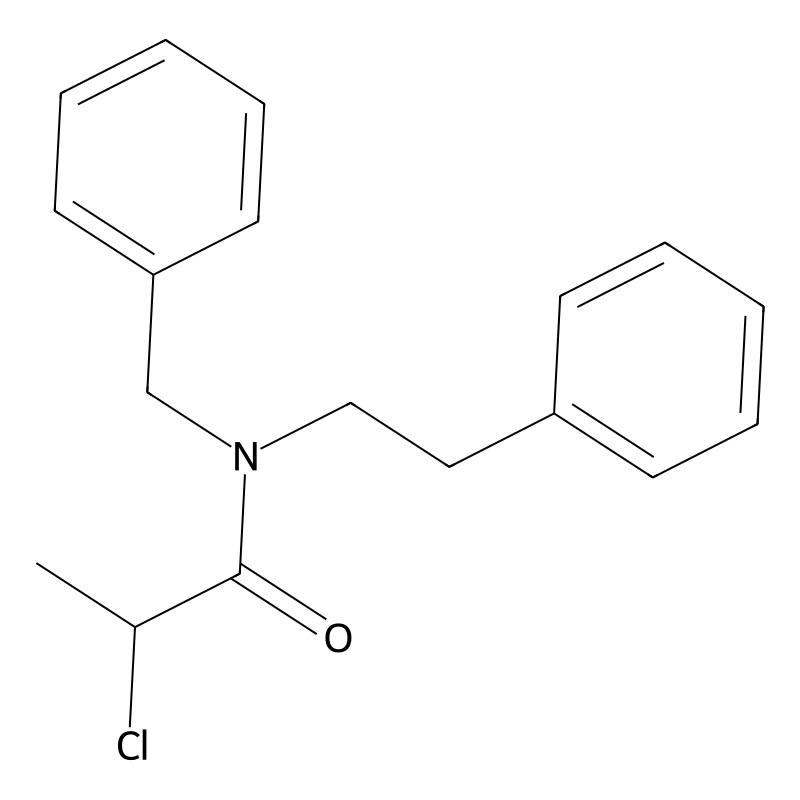N-benzyl-2-chloro-N-(2-phenylethyl)propanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 301.81 g/mol. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The structure features a benzyl group, a chloro substituent, and a 2-phenylethyl group attached to the nitrogen atom, contributing to its unique chemical properties and potential biological activities .
- Hydrolysis: In the presence of water and an acid or base, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine.
- Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
- Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride .
Research indicates that compounds similar to N-benzyl-2-chloro-N-(2-phenylethyl)propanamide may exhibit various biological activities, including:
- Anticonvulsant Properties: Some derivatives have shown potential in treating epilepsy by modulating neurotransmitter systems.
- Antimicrobial Activity: Certain structural analogs have demonstrated effectiveness against various bacterial strains.
- Potential as Peptidomimetics: The compound's structure allows it to mimic peptide behavior, which is valuable in drug design .
Several synthetic routes have been explored for producing N-benzyl-2-chloro-N-(2-phenylethyl)propanamide:
- Ugi Reaction: This multicomponent reaction involves mixing benzyl amine with aldehydes and isocyanides in a suitable solvent. The reaction conditions can significantly affect yield and purity .
- Ritter Reaction: In this method, a nitrile reacts with an alcohol in the presence of an acid catalyst to form an amide. This approach can be adapted for synthesizing related compounds .
- Direct Amidation: Reacting the corresponding carboxylic acid with benzylamine under coupling conditions (e.g., using coupling reagents like EDC or DCC) can yield the desired amide .
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide has several applications:
- Pharmaceutical Research: It is used as a biochemical tool in proteomics research and drug discovery due to its ability to interact with biological targets.
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Peptidomimetic Studies: Its structure allows it to be explored as a potential peptidomimetic compound for therapeutic applications .
Studies involving N-benzyl-2-chloro-N-(2-phenylethyl)propanamide focus on its interactions with various biological molecules. For instance:
- Enzyme Inhibition: Research has examined how this compound interacts with specific enzymes, potentially inhibiting their activity and providing insights into its therapeutic effects.
- Receptor Binding Studies: Investigations into how this compound binds to different receptors can reveal its pharmacological profile and help in designing more effective drugs .
Several compounds share structural similarities with N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-benzylacetamide | Contains an acetamide group instead of chloro | Known for analgesic properties |
| N-benzyl-N-(1-methylpropyl)propanamide | Features a branched alkyl chain | Exhibits different biological activity |
| 2-Chloro-N-(1-phenylethyl)propanamide | Lacks the benzyl group on nitrogen | May show distinct pharmacological effects |
The uniqueness of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide lies in its specific combination of functional groups, which enhances its potential interactions and biological activities compared to these similar compounds .








